N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide
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Overview
Description
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide is a complex organic compound with a molecular formula of C20H12BrClN2O2 This compound is characterized by the presence of a benzoxazole ring, a bromophenyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and chlorobenzamide groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide can be compared with other similar compounds, such as:
- N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-bromobenzamide
- N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide
- N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide
These compounds share structural similarities but differ in the specific substituents on the benzoxazole and benzamide rings. The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-5-1-4-13(9-14)20-24-17-11-16(7-8-18(17)26-20)23-19(25)12-3-2-6-15(22)10-12/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXFCKBBWHUPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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